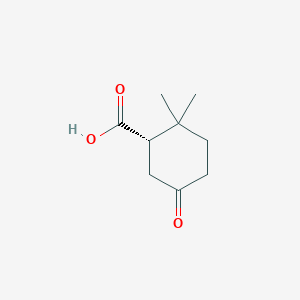![molecular formula C15H28N2O3Si B12564928 N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine CAS No. 143203-40-1](/img/structure/B12564928.png)
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine is a complex organic compound that features both silane and amine functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous materials, making it useful in surface modification and as a coupling agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 4-bromoethylbenzene with ethylenediamine to form an intermediate. This intermediate is then reacted with trimethoxysilane under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can react with the trimethoxysilyl group under mild conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Silanol derivatives or other substituted silanes.
科学研究应用
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability.
作用机制
The mechanism by which N1-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine exerts its effects is primarily through its functional groups. The trimethoxysilyl group can form strong bonds with siliceous surfaces, while the amine groups can interact with various organic and inorganic species. These interactions facilitate the formation of stable, functionalized surfaces and materials.
相似化合物的比较
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but lacks the ethane-1,2-diamine moiety.
N-(3-trimethoxysilylpropyl)diethylenetriamine: Contains a similar silane group but has a different amine structure.
Uniqueness
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine is unique due to the combination of its silane and amine functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to interact with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and technologies.
属性
CAS 编号 |
143203-40-1 |
|---|---|
分子式 |
C15H28N2O3Si |
分子量 |
312.48 g/mol |
IUPAC 名称 |
N'-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C15H28N2O3Si/c1-18-21(19-2,20-3)13-9-15-6-4-14(5-7-15)8-11-17-12-10-16/h4-7,17H,8-13,16H2,1-3H3 |
InChI 键 |
RODIMMODMYDEHQ-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCC1=CC=C(C=C1)CCNCCN)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


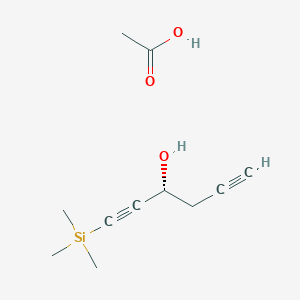
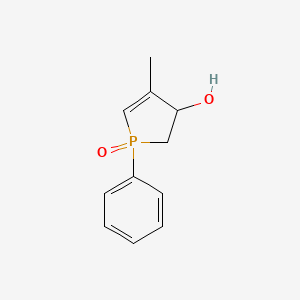
![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)

![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
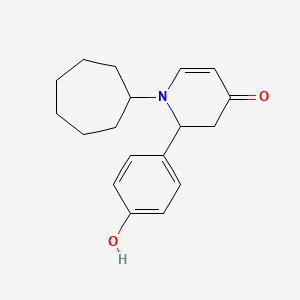
![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
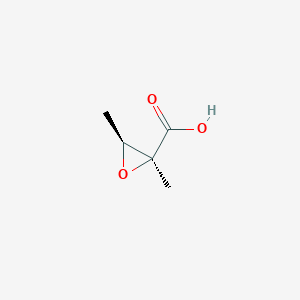
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

